molecular formula C26H34N4O3 B11364388 2-(2-tert-butylphenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

2-(2-tert-butylphenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11364388
M. Wt: 450.6 g/mol
InChI Key: XMTHKHAWZCGRHO-UHFFFAOYSA-N
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Description

2-(2-TERT-BUTYLPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-TERT-BUTYLPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step often involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carboxylic acid or ester.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated benzodiazole intermediate reacts with morpholine.

    Attachment of the Tert-Butylphenoxy Group: This step can be achieved through etherification reactions, where a phenol derivative reacts with a tert-butyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the benzodiazole-morpholine intermediate with the tert-butylphenoxy group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-TERT-BUTYLPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates with nucleophiles like morpholine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-TERT-BUTYLPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.

    Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(2-TERT-BUTYLPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to active sites, modulating the activity of the target protein. The morpholine ring may enhance the compound’s solubility and bioavailability, while the tert-butylphenoxy group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide
  • 2-[(4-morpholin-4-yl-phenyl)imino methyl]phenol

Uniqueness

2-(2-TERT-BUTYLPHENOXY)-N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzodiazole core, morpholine ring, and tert-butylphenoxy group in a single molecule allows for versatile applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C26H34N4O3

Molecular Weight

450.6 g/mol

IUPAC Name

2-(2-tert-butylphenoxy)-N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]acetamide

InChI

InChI=1S/C26H34N4O3/c1-5-30-22-11-10-19(16-21(22)28-24(30)17-29-12-14-32-15-13-29)27-25(31)18-33-23-9-7-6-8-20(23)26(2,3)4/h6-11,16H,5,12-15,17-18H2,1-4H3,(H,27,31)

InChI Key

XMTHKHAWZCGRHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3C(C)(C)C)N=C1CN4CCOCC4

Origin of Product

United States

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